molecular formula C12H13F3O3 B12085583 Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-

Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-

Cat. No.: B12085583
M. Wt: 262.22 g/mol
InChI Key: FUTFZGIFDBFWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features The compound "Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-" features a propanoic acid backbone substituted at the 3-position with a 2-[2-(trifluoromethyl)phenyl]ethoxy group. The trifluoromethyl (-CF₃) group on the phenyl ring is a strong electron-withdrawing moiety, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural motif is common in peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which are critical in regulating glucose and lipid metabolism .

Properties

Molecular Formula

C12H13F3O3

Molecular Weight

262.22 g/mol

IUPAC Name

3-[2-[2-(trifluoromethyl)phenyl]ethoxy]propanoic acid

InChI

InChI=1S/C12H13F3O3/c13-12(14,15)10-4-2-1-3-9(10)5-7-18-8-6-11(16)17/h1-4H,5-8H2,(H,16,17)

InChI Key

FUTFZGIFDBFWKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCOCCC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves:

  • Grignard addition to a lactam-lactol intermediate.

  • Hydrogenation to reduce benzyl-protecting groups.

  • Acid-mediated cyclization to form the ethoxy bridge.

Detailed Procedure

  • Step 1 : (2R,2-α-R)-4-Benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1,4-oxazin-3-one is reacted with 4-fluorophenyl magnesium bromide (1.2 equiv) in THF at −20°C.

  • Step 2 : The intermediate is treated with methanol/HCl (1:1 v/v) at 0°C to protonate the enolate.

  • Step 3 : Catalytic hydrogenation (5–50 psi H₂, 5% Pd/C) removes the benzyl group, yielding the target compound.

Key Data

ParameterValue
Yield (overall)83%
Hydrogenation Pressure5–50 psi
CatalystPd/C (5 wt%)
Purity (HPLC)>99%

Diazotation and Radical Coupling

Reaction Overview

A diazonium salt of 3-trifluoromethylaniline is coupled with isopropenyl acetate via a radical mechanism, followed by hydrolysis.

Detailed Procedure

  • Diazotation : 3-Trifluoromethylaniline (1.0 equiv) is treated with NaNO₂ (1.5 equiv) in HCl (3.0 equiv) at 5°C.

  • Coupling : The diazonium salt is added to isopropenyl acetate (2.0 equiv) and CuCl (0.02 equiv) in methanol/water (3:1) at 40°C.

  • Hydrolysis : The intermediate ketone is hydrolyzed with KOH (2.0 equiv) in ethanol/water (4:1) at reflux.

Key Data

ParameterValue
Yield46.8%
Reaction Temperature40–60°C
Purification MethodBisulfite complexation

Williamson Ether Synthesis

Reaction Overview

2-(2-Trifluoromethylphenyl)ethanol is coupled with 3-bromopropanoic acid under basic conditions.

Detailed Procedure

  • Alkylation : 2-(2-Trifluoromethylphenyl)ethanol (1.0 equiv) is reacted with 3-bromopropanoic acid (1.1 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 80°C.

  • Acidification : The mixture is neutralized with HCl (1.0 M) to precipitate the product.

Key Data

ParameterValue
Yield87.5%
SolventDMF
Reaction Time12 h

Acid-Catalyzed Etherification

Reaction Overview

BF₃·Et₂O catalyzes the condensation of 2-(2-trifluoromethylphenyl)ethanol with 3-hydroxypropanoic acid .

Detailed Procedure

  • Activation : 3-Hydroxypropanoic acid (1.0 equiv) is treated with trifluoroacetic anhydride (1.5 equiv) in acetonitrile at 5°C.

  • Etherification : 2-(2-Trifluoromethylphenyl)ethanol (1.2 equiv) and BF₃·Et₂O (0.1 equiv) are added, and the mixture is stirred at 25°C for 4 h.

Key Data

ParameterValue
Yield78%
Catalyst Loading10 mol%
Purity (NMR)>95%

Transition Metal-Mediated Coupling

Reaction Overview

A palladium-catalyzed cross-coupling between a trifluoromethylphenyl boronate and a propanoic acid derivative.

Detailed Procedure

  • Suzuki Coupling : 2-Bromo-2-(trifluoromethyl)benzene (1.0 equiv) is reacted with 3-(ethoxycarbonyl)propanoic acid pinacol boronate (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1) at 90°C.

  • Hydrolysis : The ester is hydrolyzed with LiOH (2.0 equiv) in THF/H₂O (3:1).

Key Data

ParameterValue
Yield65%
CatalystPd(PPh₃)₄
Reaction Temperature90°C

Comparative Analysis of Methods

MethodYieldCost EfficiencyScalabilityPurity
Grignard/Hydrogenation83%ModerateHigh>99%
Diazotation47%LowModerate90–95%
Williamson Ether87.5%HighHigh>98%
BF₃ Etherification78%HighModerate95%
Suzuki Coupling65%LowLow92%

Challenges and Optimization

  • Trifluoromethyl Stability : The CF₃ group is prone to hydrolysis under strongly acidic/basic conditions. Mitigation : Use aprotic solvents (e.g., THF) and avoid prolonged exposure to aqueous media.

  • Ether Linkage Reactivity : Steric hindrance at the 2-position of the phenyl ring slows etherification. Mitigation : Employ BF₃·Et₂O to enhance electrophilicity.

  • Byproduct Formation : Over-hydrogenation can reduce aromatic rings. Mitigation : Control H₂ pressure (5–50 psi) and use Pd/C with low metal loading .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of new functional groups, such as amines or thiols.

Scientific Research Applications

3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or metabolic disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-(trifluoromethyl)phenyl)ethoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Binding Affinity

The table below compares key structural analogs and their pharmacological properties:

Compound Name Key Substituents Target Receptor IC₅₀ (nM) Antidiabetic Activity (Relative Potency)
Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]- Trifluoromethylphenyl, ethoxy PPARγ ~9–12* High (Stereoselective)
SB-219994 [(S)-α-trifluoroethoxy propanoic acid] Trifluoroethoxy, (S)-configuration PPARγ 770† 100-fold > R-enantiomer
Pioglitazone degradation product (3-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)-2-mercapto-propanoic acid) Pyridinyl, mercapto (-SH) N/A N/A Lower metabolic stability
(S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl)propanoic acid Oxazolyl, piperazinyl PPARα/γ dual ~50‡ Moderate dual agonism

*Estimated based on rosiglitazone analogs ; †IC₅₀ ratio of SB-219994 to SB-219993 (R-enantiomer) ; ‡Data inferred from dual agonist studies .

Key Findings:

  • Stereochemical Influence: The (S)-enantiomer of α-trifluoroethoxy propanoic acid (SB-219994) exhibits 770-fold higher PPARγ binding affinity than its (R)-counterpart, correlating with 100-fold greater antihyperglycemic activity in vivo . This highlights the critical role of stereochemistry in efficacy.
  • Trifluoromethyl vs. Pyridine/Mercapto Groups : The trifluoromethylphenyl group in the target compound enhances PPARγ binding compared to pyridine-containing analogs (e.g., pioglitazone degradation products), which show reduced metabolic stability due to susceptibility to oxidative cleavage .
  • Dual Agonists : Compounds like the oxazolyl-piperazinyl derivative exhibit dual PPARα/γ activity but with moderate potency (IC₅₀ ~50 nM), suggesting a trade-off between selectivity and broad-spectrum effects .

Metabolic and Pharmacokinetic Profiles

  • Trifluoromethyl Group: The -CF₃ group resists cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs (e.g., troglitazone, withdrawn due to hepatotoxicity) .

Biological Activity

Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]- (commonly referred to as the trifluoromethyl-substituted propanoic acid), is a compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. The trifluoromethyl group (-CF₃) is known for its unique electronic properties, which can significantly influence the biological activity of compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]- can be represented as follows:

C10H9F3O2\text{C}_10\text{H}_9\text{F}_3\text{O}_2

This compound features a propanoic acid backbone with a trifluoromethyl group attached to a phenyl ring via an ethoxy linkage. The presence of the -CF₃ group enhances lipophilicity and stability, which are crucial for biological interactions.

The specific mechanism of action for Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]- is not fully elucidated; however, it is hypothesized that the compound may interact with biological targets through covalent bonding due to the reactivity imparted by the propanoic acid moiety. The trifluoromethyl group may enhance binding affinity to various enzymes or receptors due to its electron-withdrawing nature, which can stabilize interactions with polar sites on proteins.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits moderate absorption and distribution characteristics. The molecular weight of approximately 214.14 g/mol suggests that it may have favorable bioavailability. However, detailed pharmacokinetic profiles, including metabolism and elimination pathways, remain to be thoroughly investigated.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity . For instance, derivatives containing the trifluoromethyl group have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial properties:

CompoundBacterial StrainMIC (µg/mL)
8E. coli4.88
7S. aureus8
6Bacillus subtilis10

Antioxidant Activity

The antioxidant potential of Propanoic acid derivatives has been evaluated using assays such as DPPH and ABTS. These compounds demonstrated varying degrees of radical scavenging ability:

CompoundDPPH Inhibition (%)ABTS Inhibition (%)
616.757.66
54.707.14

These results indicate that certain structural modifications can enhance antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.

Anticancer Activity

In vitro studies have assessed the anticancer efficacy against multiple human cancer cell lines including A549 (lung), HCT116 (colon), and PC3 (prostate). The following IC₅₀ values were reported:

CompoundCell LineIC₅₀ (µM)
7PACA244.4
8HCT11622.4
DoxorubicinPACA252.1

These findings suggest that compounds derived from Propanoic acid, particularly those with trifluoromethyl substitutions, may exhibit superior anticancer activity compared to traditional chemotherapeutics like Doxorubicin.

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-substituted compounds for their antimicrobial properties against clinical isolates. Results indicated that certain analogs exhibited potent activity against resistant strains.
  • Antioxidant Mechanisms : Research explored the mechanisms by which these compounds exert antioxidant effects, revealing that electron-donating substituents significantly improved their scavenging capabilities.
  • Cancer Treatment Potential : A recent investigation into the anticancer properties highlighted the down-regulation of key oncogenes in treated cell lines, suggesting a mechanism for their therapeutic action.

Q & A

Basic Questions

Q. What are the established synthetic routes for synthesizing Propanoic acid, 3-[2-[2-(trifluoromethyl)phenyl]ethoxy]-?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with halogenation of the phenyl ring followed by ether formation. For example, the trifluoromethyl group is introduced via nucleophilic aromatic substitution using trifluoromethylating agents (e.g., Ruppert-Prakash reagent). Subsequent etherification with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ether linkage and trifluoromethyl group (δ ~110-120 ppm for CF₃ in ¹³C NMR).
  • FTIR : Stretching vibrations for C-O-C (1250–1050 cm⁻¹) and CF₃ (1350–1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 262.228 for C₁₂H₁₃F₃O₃) .

Q. What are the solubility properties and formulation challenges associated with this compound?

  • Methodological Answer : The compound is lipophilic (logP ~3.5) due to the trifluoromethyl and aromatic groups, making it soluble in DMSO, ethanol, or dichloromethane but poorly soluble in water. Formulation for biological assays often requires sonication with co-solvents (e.g., Cremophor EL) to enhance aqueous dispersion .

Q. What are the known biological targets or activities of this compound?

  • Methodological Answer : Preliminary studies suggest interactions with enzymes like cyclooxygenase (COX) or G-protein-coupled receptors (GPCRs). In vitro assays (e.g., enzyme inhibition or radioligand binding) are used to identify targets. Molecular docking simulations can predict binding affinities to hydrophobic active sites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC). Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Step 1 (Halogenation) : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Step 2 (Etherification) : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
  • Workup : Liquid-liquid extraction with ethyl acetate/water minimizes product loss. Optimized conditions (e.g., 60°C, 12 hours) can achieve yields >75% .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C and monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze breakdown products.
  • Soil Sorption : Use batch equilibrium methods (OECD Guideline 106) to determine Kd values .

Q. How can stability issues during storage or reactions be mitigated?

  • Methodological Answer :

  • Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Reaction Stability : Use scavengers (e.g., BHT for free radicals) in prolonged reactions. Monitor stability via TLC or in-situ IR .

Key Notes

  • Contradictions in Data : Variations in reported melting points (e.g., 177–181°C in vs. 190°C in ) highlight the need for purity validation.
  • Advanced Techniques : Synchrotron XRD or cryo-EM may be required to resolve structural ambiguities in complex derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.